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Introduction
Spiropentane (C₅H₈), the simplest spiro-connected cycloalkane, is a unique and highly

strained molecule that has captivated chemists since its discovery in the late 19th century.[1][2]

Its rigid, three-dimensional structure, composed of two fused cyclopropane rings sharing a

central quaternary carbon, imparts distinct physical and chemical properties that have been the

subject of extensive theoretical and practical investigation.[1][2] This technical guide provides

an in-depth exploration of the history, discovery, and seminal synthetic methodologies of

spiropentane, presenting key quantitative data, detailed experimental protocols, and visual

representations of the synthetic pathways.

Historical Timeline and Key Discoveries
The journey to understanding spiropentane was a multi-decade endeavor involving several

pioneering chemists:

1896: First Synthesis by Gustavson. Gustav Gustavson achieved the first synthesis of a

molecule with the formula C₅H₈.[1][2] Following his work on the formation of cyclopropane

from 1,3-dibromopropane and zinc, he applied a similar approach to a more complex

polyhalogenated compound.[1] In his initial publication, he named the resulting hydrocarbon

"vinyltrimethylene".
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1907: Structural Hypothesis by Fecht. H. Fecht was the first to propose the correct

spirocyclic structure for the C₅H₈ hydrocarbon synthesized by Gustavson.[3] He suggested it

was a constitutional isomer of vinylcyclopropane.

1913: Further Structural Elucidation by Zelinsky. Two decades after its initial synthesis,

Nikolai Zelinsky independently proposed the correct structure of spiropentane, which he

termed "spirocyclan".[2]

1944: Spectroscopic Confirmation by Murray. The definitive structural proof of spiropentane
was provided by M. J. Murray through spectroscopic characterization, solidifying the

spiro[2.2]pentane structure.[1][2]

Physicochemical and Structural Properties
The unique geometry of spiropentane results in significant ring strain, which influences its

bonding characteristics and reactivity. Electron diffraction studies have provided precise

measurements of its structural parameters.[3]

Table 1: Physicochemical Properties of Spiropentane

Property Value

Molecular Formula C₅H₈

Molar Mass 68.119 g·mol⁻¹[3]

Boiling Point 39.0 °C (102.2 °F; 312.1 K)[3]

Melting Point -107 °C (-161 °F; 166 K)

Density 0.755 g/cm³

Standard Enthalpy of Formation (ΔfH°gas) 187.9 ± 1.0 kJ/mol

Standard Enthalpy of Combustion (ΔcH°gas) -3296.00 ± 0.71 kJ/mol

Table 2: Structural Parameters of Spiropentane
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Parameter Value

C-C Bond Length (spiro-methylene) 146.9 pm[3]

C-C Bond Length (methylene-methylene) 151.9 pm[3]

C-H Bond Length 108.9 pm

C-C-C Bond Angle (at spiro carbon) 62.2°[3]

H-C-H Bond Angle 119.0°

Experimental Protocols for Key Syntheses
Synthesis of the Precursor: Pentaerythrityl Tetrabromide
The primary starting material for the classical syntheses of spiropentane is pentaerythrityl

tetrabromide. A common laboratory preparation involves the bromination of pentaerythritol.

Protocol 1: Synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol

This intermediate is a precursor to pentaerythrityl tetrabromide.

Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and a pressure-

equalizing dropping funnel, add pentaerythritol (10 g, 0.073 mol) and 50 mL of 40%

hydrobromic acid (HBr).

Addition of Sulfuric Acid: While stirring, slowly add 7 mL of concentrated sulfuric acid

(H₂SO₄) from the dropping funnel.

Reflux: Heat the mixture to reflux at 115 °C for approximately 2 hours.

Addition of Acetic Acid: Add 5.0 mL of acetic acid (HOAc) and continue to reflux for another

25 hours to ensure the reaction goes to completion.

Work-up: After cooling, remove a significant portion of the liquid via vacuum distillation. This

will yield an orange-red viscous crude product.

Purification: Recrystallize the crude product multiple times using a mixture of water and

ethanol (in a 1:20 volume ratio). Filter the purified white, powder-like solid and dry it under a
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vacuum. This process yields pure 2,2-bis(bromomethyl)propane-1,3-diol.[3]

The First Synthesis of Spiropentane (Gustavson, 1896)
Gustavson's pioneering synthesis involved the reductive dehalogenation of a pentaerythritol

derivative with zinc metal.

Protocol 2: Gustavson's Synthesis of "Vinyltrimethylene" (Spiropentane)

Starting Material: The synthesis begins with 2,2-bis(bromomethyl)-1,3-dibromopropane,

which is derived from pentaerythritol.

Reaction: The tetrabromide is reacted with zinc dust in a suitable solvent, likely an alcohol, to

effect a 1,3-elimination of the bromine atoms.

Product Isolation: The volatile hydrocarbon product is distilled from the reaction mixture.

Gustavson's early procedures resulted in impure mixtures that were difficult to separate from

byproducts.[3]

An Improved Synthesis of Spiropentane (Applequist,
Fanta, and Henrikson, 1958)
Decades later, a significant improvement in the synthesis of spiropentane was developed,

leading to higher purity and yield.

Protocol 3: Improved Synthesis of Spiropentane

Reaction Setup: In a 5 L three-necked, creased flask equipped with a high-speed stirrer, a

solids-addition apparatus, and a water-cooled reflux condenser connected in series with a

spiral condenser (arranged for distillation) and two Dry Ice traps, place a solution of the

disodium salt of ethylenediaminetetraacetic acid (EDTA).

Addition of Reactants: Add pentaerythrityl tetrabromide to the flask.

Reaction with Zinc: Gradually add zinc dust to the stirred mixture. The reaction is exothermic

and will proceed to form spiropentane.
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Product Collection: The spiropentane, being volatile, will distill from the reaction mixture and

be collected in the Dry Ice traps.

Purification: The collected spiropentane can be further purified by distillation to separate it

from any byproducts such as 2-methyl-1-butene, 1,1-dimethylcyclopropane, and

methylenecyclobutane.[3] This improved method can yield nearly pure spiropentane.

Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic

pathways described above.
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Synthesis of Pentaerythrityl Tetrabromide

Pentaerythritol

+ HBr, H₂SO₄

2,2-Bis(bromomethyl)propane-1,3-diol

+ HBr

Pentaerythrityl Tetrabromide
(2,2-Bis(bromomethyl)-1,3-dibromopropane)

Classic and Improved Syntheses of Spiropentane
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+ Zinc Dust + Zinc Dust, EDTA

Impure Spiropentane
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Pure Spiropentane
(Applequist et al., 1958)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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